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molecular formula C11H13IN2O4 B1613618 Tert-butyl (4-iodo-2-nitrophenyl)carbamate CAS No. 335254-69-8

Tert-butyl (4-iodo-2-nitrophenyl)carbamate

Cat. No. B1613618
M. Wt: 364.14 g/mol
InChI Key: YJHGAFUPACBMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193710B2

Procedure details

The title compound was prepared from the tert-butyl 4-iodo-2-nitrophenylcarbamate (Example A3; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (44%), MS (EI) 335 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[C:4]([N+:16]([O-])=O)[CH:3]=1>[Zn]>[NH2:16][C:4]1[CH:3]=[C:2]([I:1])[CH:7]=[CH:6][C:5]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:13])([CH3:12])[CH3:14]

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
IC1=CC(=C(C=C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)I)NC(OC(C)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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